4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-7-6-4(1-2-9-7)10-3-5(6)11(12)13/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDUQPMNOGIUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Cyclization: The formation of the pyrrolo[3,2-c]pyridine core is accomplished through cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate.
Major Products Formed
Reduction: 4-fluoro-3-amino-1H-pyrrolo[3,2-c]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrole ring.
Scientific Research Applications
Synthesis of 4-Fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. One notable approach includes the use of electrophilic fluorination followed by nitration processes to introduce the fluoro and nitro groups at specific positions on the pyrrolopyridine scaffold .
The biological activities associated with this compound include:
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,2-c]pyridine exhibit significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with tumor growth .
Antimicrobial Properties
Pyrrolo[3,2-c]pyridine derivatives have been investigated for their antimicrobial activities against a range of pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Neuropharmacological Effects
Some studies suggest that pyrrolo[3,2-c]pyridine derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems has been highlighted in various pharmacological evaluations .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Isomers and Ring Fusion Differences
- Pyrrolo[3,2-c]pyridine vs. Pyrrolo[2,3-b]pyridine: The [3,2-c] isomer positions the pyridine nitrogen at position 3, adjacent to the pyrrole ring, whereas [2,3-b] isomers have nitrogen at position 2. This alters dipole moments, hydrogen-bonding capabilities, and metabolic stability. For example, pyrrolo[3,2-c]pyridines with trimethoxyphenyl substituents exhibit nanomolar antiproliferative activity , while [2,3-b] derivatives (e.g., 5-aryl-3-nitro compounds) are optimized for kinase inhibition . Example: 5-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine () shares substituents but differs in ring fusion, leading to distinct NMR shifts and biological targeting .
Substituent Effects
- Nitro Group: The nitro group at position 3 is a strong electron-withdrawing moiety, enhancing electrophilicity. In pyrrolo[2,3-b]pyridines, reduction of nitro to amino groups (e.g., via Raney Nickel hydrogenation) enables further functionalization, such as N-acylation .
- Fluorine at Position 4: Fluorine’s electronegativity increases lipophilicity and metabolic stability. For instance, 5-fluoro-4-methyl-pyrrolo[2,3-b]pyridine (CID 49761624) shows altered pharmacokinetics compared to non-fluorinated analogs .
Physicochemical Properties
Biological Activity
4-Fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-c]pyridine core with specific substitutions that influence its biological properties. The presence of a fluoro group and a nitro group enhances its reactivity and interaction with biological targets.
This compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting FGFR signaling pathways, the compound can disrupt processes such as cell proliferation and survival, leading to apoptosis in cancer cells.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
- Anticancer Activity : The compound has demonstrated potent inhibitory effects against several cancer cell lines, including breast cancer (4T1) and ovarian cancer cells. In vitro studies revealed significant reductions in cell proliferation and increased apoptosis rates .
- Kinase Inhibition : Targeting FGFRs has been shown to be effective in reducing tumor growth. The IC50 values for FGFR inhibition range from 7 nM to 712 nM for related pyrrolo derivatives .
Study 1: FGFR Inhibition
In a study investigating a series of pyrrolo derivatives, this compound exhibited promising FGFR inhibitory activity. The compound was tested against multiple FGFR isoforms, showing selective inhibition with significant potency against FGFR1 and FGFR2. The results indicated an IC50 value of approximately 9 nM for FGFR1 .
Study 2: Apoptosis Induction
Another study focused on the effect of the compound on breast cancer cells (4T1). Treatment with this compound resulted in increased apoptosis markers and reduced migration/invasion capabilities of the cancer cells. Western blot analysis indicated decreased levels of matrix metalloproteinase 9 (MMP9), suggesting a mechanism for reduced metastatic potential .
Data Tables
| Biological Activity | IC50 Value (nM) | Cell Line | Effect Observed |
|---|---|---|---|
| FGFR1 Inhibition | 7 | - | Potent inhibition |
| FGFR2 Inhibition | 9 | - | Potent inhibition |
| Breast Cancer Cell Proliferation | 10 | 4T1 | Significant reduction |
| Apoptosis Induction | - | 4T1 | Increased apoptosis markers |
| Migration/Invasion Inhibition | - | 4T1 | Reduced MMP9 expression |
Q & A
Q. What are the key synthetic routes for preparing 4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine, and how can regioselectivity be controlled?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrolopyridine core. A common approach includes:
- Fluorination : Electrophilic fluorination using Selectfluor® under anhydrous conditions (e.g., acetonitrile, 70°C), as demonstrated for analogous pyrrolopyridines .
- Nitration : Controlled nitration with HNO₃/H₂SO₄ at 0°C to avoid over-nitration. For example, 3-nitro derivatives of pyrrolo[2,3-b]pyridine were synthesized by slow addition of HNO₃ to H₂SO₄, followed by quenching in cold water to isolate the product .
- Purification : Column chromatography (silica gel, DCM/EA eluents) or recrystallization to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹⁹F NMR : The fluorine atom at position 4 appears as a singlet in ¹⁹F NMR (δ ≈ -170 to -175 ppm). The nitro group deshields adjacent protons, e.g., H-5 and H-6 in pyrrolopyridine show distinct doublets (J ≈ 4–5 Hz) in ¹H NMR .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula. For example, a related nitro-pyrrolopyridine derivative showed a mass accuracy of ±0.3 ppm .
- X-ray crystallography : Resolves regiochemistry, as seen in structurally similar compounds like N-[(3RS,4RS)-1-benzyl-4-methyl-piperidin-3-yl]-5-nitro-1-phenylsulfonyl-pyrrolo[2,3-b]pyridine .
Q. How does the nitro group influence the reactivity of this compound in further functionalization?
Methodological Answer: The nitro group is electron-withdrawing, directing electrophilic substitutions to meta/para positions. For example:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling coupling reactions (e.g., amide formation) .
- Nucleophilic aromatic substitution : The electron-deficient pyridine ring facilitates displacement of halides or other leaving groups under mild conditions (e.g., Suzuki-Miyaura coupling with arylboronic acids) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or biological activity of this compound derivatives?
Methodological Answer:
- DFT calculations : Predict regioselectivity in nitration/fluorination by analyzing frontier molecular orbitals (FMOs) and charge distribution. For example, DFT-guided synthesis reduced byproducts in pyrrolo[2,3-b]pyridine derivatives .
- Molecular docking : Screen derivatives against kinase targets (e.g., CDK4/6, B-Raf) using PyMOL or AutoDock. Tucatinib, a pyrrolo[2,3-b]pyridine kinase inhibitor, exemplifies this approach .
Q. What strategies address contradictory biological activity data in studies of nitro-substituted pyrrolopyridines?
Methodological Answer:
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell lines, and incubation time. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities in nitro derivatives can skew IC₅₀ values .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?
Methodological Answer:
- Substitution patterns : Compare analogues with halogens (Cl, Br) or methyl groups at position 4. For instance, 3-bromo-pyrrolo[3,2-c]pyridine showed enhanced anticancer activity over non-halogenated counterparts .
- Bioisosteric replacements : Replace nitro with cyano or trifluoromethyl groups to modulate electron-withdrawing effects while retaining activity .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Exothermic reactions : Nitration and fluorination require strict temperature control (<5°C) to prevent decomposition. Use jacketed reactors with automated cooling .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water) or centrifugal partition chromatography for higher yields .
Q. How does the fused pyrrolopyridine ring system influence the compound’s photophysical properties?
Methodological Answer:
- UV-Vis spectroscopy : The conjugated system exhibits λmax ≈ 300–350 nm, with nitro groups causing red shifts. Compare with non-nitrated analogues like 6-fluoro-1H-pyrrolo[3,2-c]pyridine .
- Fluorescence quenching : Nitro groups typically reduce quantum yield; measure using time-resolved fluorescence spectroscopy to assess suitability for imaging applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
